molecular formula C19H22N4O4 B2897337 N-(4-acetylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1170003-09-4

N-(4-acetylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2897337
CAS No.: 1170003-09-4
M. Wt: 370.409
InChI Key: JSSBQVBMADMHJK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • N-(4-acetylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, as a pyrazole-acetamide derivative, has been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which is determined by various in vitro methods such as DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

Antimicrobial Agents

  • This compound has been explored as a starting material for synthesizing heterocyclic compounds incorporating the antipyrine moiety. These derivatives show promising biological activity against various microorganisms, highlighting their potential as antimicrobial agents (Aly et al., 2011).

Anti-inflammatory and Pharmacological Activities

  • The compound serves as a precursor in preparing substituted pyrazole derivatives with potential anti-inflammatory activities. Pharmacological screening of these derivatives indicates reduced toxicity and good anti-inflammatory properties (Abdulla et al., 2014).

Anticholinesterase Agents

  • Pyrazoline derivatives, synthesized from compounds like this compound, have been evaluated for their anticholinesterase effects. These derivatives have potential applications in treating neurodegenerative disorders (Altıntop, 2020).

Synthesis of Novel 2-Pyrone Derivatives

  • The compound has been used in the synthesis and characterization of novel 2-pyrone derivatives. These derivatives have been analyzed for significant intermolecular interactions and binding modes within specific proteins, highlighting their potential in molecular docking and dynamics simulation studies (Sebhaoui et al., 2020).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-13-11-17(19(26)22-7-9-27-10-8-22)21-23(13)12-18(25)20-16-5-3-15(4-6-16)14(2)24/h3-6,11H,7-10,12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSBQVBMADMHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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